

Technical Support Center: ST-91 Dose Calculation and Experimental Design

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Compound of Interest		
Compound Name:	ST91	
Cat. No.:	B1217211	Get Quote

A-Hub for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing ST-91, a potent and selective α 2-adrenoceptor agonist. The following resources are designed to help improve the accuracy of ST-91 dose calculations and streamline experimental workflows.

Frequently Asked Questions (FAQs)

1. What is ST-91 and what is its primary mechanism of action?

ST-91 is a selective agonist for α 2-adrenergic receptors (α 2-ARs). It displays a high selectivity for α 2 receptors over α 1 receptors.[1][2] ST-91 does not readily cross the blood-brain barrier, making it a valuable tool for studying peripheral α 2-adrenoceptor effects. Its mechanism of action involves binding to and activating α 2-ARs, which are G protein-coupled receptors associated with the Gi heterotrimeric G-protein.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream cellular effects.[4]

2. How do I prepare ST-91 for in vitro and in vivo experiments?

ST-91 is soluble in both water and DMSO up to 100 mM.[1] For most in vivo applications, sterile saline is a suitable vehicle. It is crucial to prepare fresh solutions and protect them from

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light to prevent degradation. Always refer to the manufacturer's datasheet for specific batch information on solubility and stability.

- 3. What are the common challenges in determining the correct dose for ST-91?
- Receptor Subtype Selectivity: ST-91 acts predominantly at non-α2A-adrenoceptors, which
 may be of the α2C subtype.[1][2] Different tissues and species express varying levels of α2AR subtypes, which can lead to different dose-response relationships.
- In Vitro to In Vivo Extrapolation: Translating effective concentrations from cell-based assays to effective doses in whole organisms is a significant challenge. Factors such as drug metabolism, distribution, and clearance must be considered.
- Route of Administration: The effective dose of ST-91 is highly dependent on the route of administration (e.g., intravenous, intraperitoneal, intrathecal). Intrathecal administration, for example, requires much lower doses to achieve a local effect in the spinal cord compared to systemic administration.[5][6]
- On- and Off-Target Effects: While highly selective for α2-ARs, at higher concentrations, ST-91 may interact with other receptors, leading to off-target effects. It is essential to perform dose-response studies to identify a therapeutic window that minimizes these effects.
- 4. What are some typical dose ranges for ST-91 in preclinical studies?

Dose ranges for ST-91 can vary significantly based on the animal model, route of administration, and the endpoint being measured.

- In Vitro Studies: In a study on rat mesenteric artery rings, ST-91 was used at concentrations of 10⁻⁷ M and 10⁻⁶ M.[7]
- In Vivo Antinociception Studies (Rats): For intrathecal (IT) administration in rats to assess antinociceptive (pain-relieving) effects, doses in the range of 0.01 to 0.3 nmol have been used.[5][6]
- In Vivo Central Effects Studies (Rats): For intracerebroventricular (ICVT) administration to study central effects like feeding, dose-dependent responses have been observed with doses ranging from 1 to 153 nmol.[8]



It is imperative to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

- 5. How can I minimize variability in my ST-91 dose-response experiments?
- Animal Acclimation: Ensure animals are properly acclimated to the experimental environment to reduce stress-induced physiological changes.
- Consistent Dosing Technique: Use precise and consistent techniques for drug administration, especially for specialized routes like intrathecal injections.
- Control Groups: Always include appropriate vehicle control groups to account for any effects
 of the solvent or the administration procedure itself.
- Randomization and Blinding: Randomize animals to different treatment groups and blind the experimenter to the treatment allocation to minimize bias.
- Time-Course Studies: The effects of ST-91 can vary over time. Conduct time-course studies to identify the peak effect time for your chosen endpoint.

Quantitative Data Summary

The following tables summarize key quantitative data for ST-91 from published literature.

Table 1: In Vitro Activity of ST-91

Receptor Subtype	Assay Type	pEC50	Reference
α2A-adrenoceptor	Cellular functional assay	8.77 ± 0.08	[9]
α2B-adrenoceptor	Cellular functional assay	7.20 ± 0.08	[9]

 $|\alpha 2C$ -adrenoceptor | Cellular functional assay | 8.00 ± 0.16 | [9] |

Table 2: In Vivo Dose Ranges for ST-91 in Rats



Application	Route of Administrat ion	Dose Range	Animal Model	Observed Effect	Reference
Antinocicep tion	Intrathecal (IT)	0.01 - 0.3 nmol	Rat	Potentiation of morphine- induced analgesia	[5][6]
Central Effects	Intracerebrov entricular (ICVT)	1 - 153 nmol	Rat	Dose- dependent induction of feeding	[8]
Cardiovascul ar Effects	Intracerebrov entricular (ICVT)	Not specified	Spontaneousl y Hypertensive Rat	Reduction in arterial pressure and heart rate	[10]

| Cardiovascular Effects | Oral | Not specified | Spontaneously Hypertensive Rat | Acute increase in arterial pressure, delayed slight lowering |[10] |

Experimental Protocols

Protocol: Generating a Dose-Response Curve for ST-91-Induced Antinociception using the Hot Plate Test in Rats

This protocol outlines a method to determine the dose-dependent analysesic effect of intrathecally administered ST-91 in rats.

- 1. Animals and Acclimation:
- Use adult male Sprague-Dawley rats (250-300g).
- House the animals individually with free access to food and water.
- Allow an acclimation period of at least 3-5 days to the facility and handling.

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- 2. Intrathecal Catheter Implantation (if chronic dosing is planned):
- Anesthetize the rat following approved institutional protocols.
- Surgically implant an intrathecal catheter into the subarachnoid space at the lumbar level.
- Allow a recovery period of 5-7 days post-surgery.
- · Verify catheter patency and placement.
- 3. Hot Plate Test Apparatus:
- Use a commercially available hot plate apparatus with a temperature-controlled surface.
- Set the surface temperature to a constant, noxious, but non-tissuedamaging level (e.g., 52.5 ± 0.5 °C).[11]
- The apparatus should have a transparent cylinder to confine the rat to the heated surface.
 [12]
- 4. Experimental Procedure:
- Baseline Latency:
 - Place each rat on the hot plate and start a timer.
 - Measure the latency to the first sign of nociception, which can be either hind paw licking or jumping.[11][13]
 - To prevent tissue damage, implement a cut-off time (e.g., 45-60 seconds) at which the rat is removed from the plate if no response is observed.[11]
 - Allow at least a 30-minute interval before any further testing.
- Drug Administration:
 - Prepare dilutions of ST-91 in sterile saline to achieve the desired doses (e.g., 0.01, 0.03, 0.1, 0.3 nmol) in a small volume suitable for intrathecal injection (e.g., 10 μL).



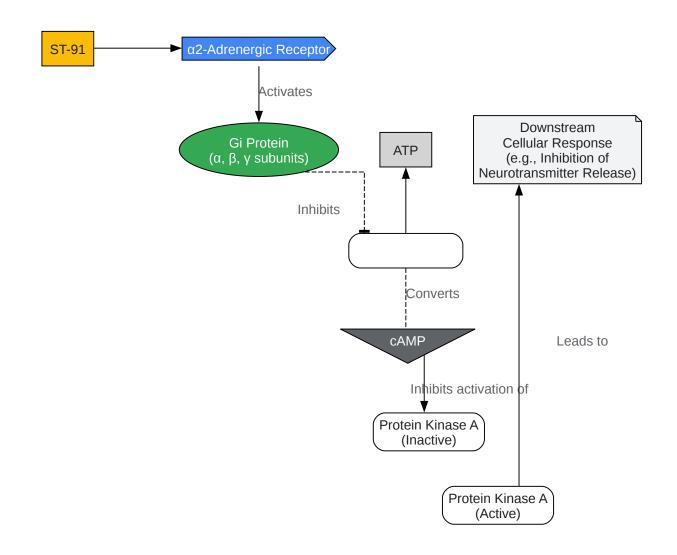
- A control group should receive an equivalent volume of sterile saline.
- Administer the assigned dose or vehicle via the intrathecal catheter.
- Post-Treatment Latency:
 - At a predetermined time after injection (e.g., 15 minutes, based on pilot studies), place the rat back on the hot plate and measure the response latency as described for the baseline.
 - Test animals from different dose groups in a randomized order.

5. Data Analysis:

- The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100
- Plot the %MPE (Y-axis) against the log of the ST-91 dose (X-axis).
- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the ED50 (the dose that produces 50% of the maximal effect).

Visualizations

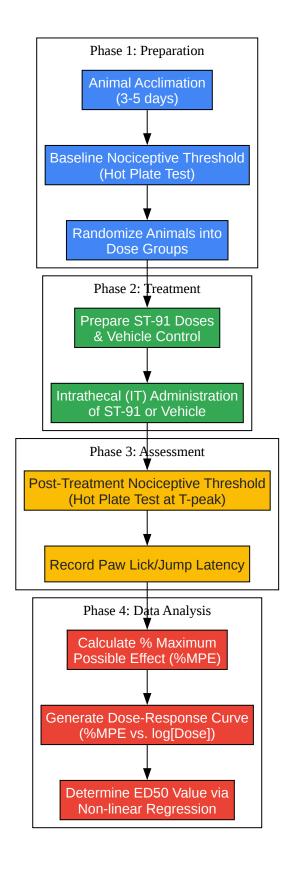




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Caption: Signaling pathway of ST-91 via the α 2-adrenergic receptor.





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